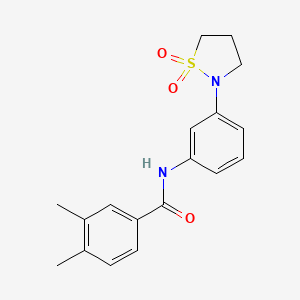

![molecular formula C23H20ClN5O2 B2588522 N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105236-27-8](/img/structure/B2588522.png)

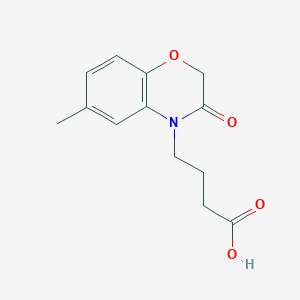

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported over the years . A huge variety of synthesis methods and synthetic analogues have been reported . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas . The chemical composition of purine is related to pyrazolopyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized using different catalysts and methods . For example, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .科学的研究の応用

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, including studies on their vibrational spectra and electronic properties, suggests potential applications in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and are considered promising as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their utility in renewable energy technologies (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

The utility of similar compounds in understanding ligand-protein interactions is evident from molecular docking studies. These investigations provide insights into how certain compounds can bind to proteins such as Cyclooxygenase 1 (COX1), aiding in the design of therapeutic agents targeting specific molecular pathways (Mary et al., 2020).

Anticonvulsant Activity

Analogs of N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. This highlights a potential application in the development of new therapeutic agents for the treatment of epilepsy and related seizure disorders (Tarikogullari et al., 2010).

Antitumor and Antioxidant Evaluation

Further research into N-substituted-2-amino-1,3,4-thiadiazoles, compounds with a structure related to the chemical of interest, has revealed promising antitumor and antioxidant activities. These findings suggest potential applications in cancer therapy and the development of compounds to mitigate oxidative stress (Hamama et al., 2013).

Antimicrobial Activity

The synthesis of new compounds based on 4,5,6,7-tetrahydrobenzothiophene moiety, similar in structure to the compound , has demonstrated antimicrobial activities. This suggests possible applications in the development of new antibiotics or antiseptics to combat bacterial and fungal infections (Gouda et al., 2010).

作用機序

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The potent compound (13) was further assessed for anti-tumor studies that showed a significant role against the tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c24-17-7-4-8-18(11-17)29-22-19(13-26-29)21(16-9-10-16)27-28(23(22)31)14-20(30)25-12-15-5-2-1-3-6-15/h1-8,11,13,16H,9-10,12,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCQDIQGHBNAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)

![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)

![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)